4-Methylcyclohexanone oxime
Overview
Description
4-Methylcyclohexanone oxime is a versatile chemical compound with the molecular formula C₇H₁₃NO. It is an oxime derivative of 4-methylcyclohexanone and is known for its applications in various fields, including organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylcyclohexanone oxime can be synthesized through the reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction typically involves refluxing the mixture in an alcoholic solvent . Another green and efficient method involves grinding the reactants at room temperature without using any solvent, in the presence of bismuth oxide (Bi₂O₃) .
Industrial Production Methods
Industrial production of this compound often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent-free methods and the use of microwave irradiation are also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Methylcyclohexanone oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the oxime can yield amines.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the desired product but often involve acidic or basic catalysts.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
4-Methylcyclohexanone oxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methylcyclohexanone oxime involves its ability to form stable complexes with metal ions, which can be utilized in various catalytic processes. It can also act as a nucleophile in organic reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- 4-Heptanone oxime
- 2-Methylcyclohexanone oxime
- Cyclohexanone oxime
Uniqueness
4-Methylcyclohexanone oxime is unique due to its specific structural configuration, which imparts distinct steric and electronic properties. This makes it more efficient in certain catalytic and synthetic applications compared to its analogs .
Properties
IUPAC Name |
N-(4-methylcyclohexylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-2-4-7(8-9)5-3-6/h6,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQARYSVUDNOHMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=NO)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284829 | |
Record name | 4-Methylcyclohexanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4994-13-2 | |
Record name | 4-Methylcyclohexanone oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39208 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methylcyclohexanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methylcyclohexanone oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Methylcyclohexanone oxime | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8X5BD2HMZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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